2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid
CAS No.: 886498-76-6
Cat. No.: VC15922831
Molecular Formula: C12H10ClNO2S
Molecular Weight: 267.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 886498-76-6 |
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Molecular Formula | C12H10ClNO2S |
Molecular Weight | 267.73 g/mol |
IUPAC Name | 2-(6-chloro-4-methylquinolin-2-yl)sulfanylacetic acid |
Standard InChI | InChI=1S/C12H10ClNO2S/c1-7-4-11(17-6-12(15)16)14-10-3-2-8(13)5-9(7)10/h2-5H,6H2,1H3,(H,15,16) |
Standard InChI Key | RXVDODTYPKNXHU-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC2=C1C=C(C=C2)Cl)SCC(=O)O |
Introduction
Structural Characteristics and Nomenclature
2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid belongs to the class of quinoline-thioacetic acid hybrids. Its IUPAC name derives from:
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A quinoline core substituted with chlorine at position 6 and methyl at position 4.
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A thioether linkage (-S-) at position 2 of the quinoline ring.
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An acetic acid moiety attached to the sulfur atom.
The molecular formula is , with a molecular weight of 283.73 g/mol . Key structural features include:
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Lipophilicity: Calculated log values for similar compounds range from 2.8–3.5, suggesting moderate membrane permeability .
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Ionization: The carboxylic acid group () ensures partial ionization at physiological pH, influencing bioavailability .
Synthetic Methodologies
Nucleophilic Substitution Reactions
Quinoline-thioacetic acid derivatives are typically synthesized via nucleophilic substitution between halogenated quinolines and thiol-containing intermediates . For example:
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Intermediate Preparation:
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Purification:
Challenges in Synthesis
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Steric Hindrance: Bulky substituents at positions 4 and 6 may reduce reaction efficiency .
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Solubility Issues: Sodium salts (e.g., sodium 2-((quinolin-4-yl)thio)acetate) exhibit higher aqueous solubility but require ion-pairing agents for purification .
Physicochemical Properties
Table 1 compares key properties of 2-((6-chloro-4-methylquinolin-2-yl)thio)acetic acid with structural analogs :
Biological Activities and Mechanisms
Plant Growth Stimulation
Quinoline-thioacetic acids enhance rhizogenesis in Paulownia clones by:
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Auxin-like Activity: Mimicking indole-3-acetic acid (IAA) to promote root initiation .
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Toxicity Threshold: Sodium salts show 15–20% reduced progressive sperm motility at 50 μM, suggesting dose-dependent effects .
Applications in Agriculture
Microclonal Propagation
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